Ruthenium bis bipyridyl dichloride
Description
Ruthenium bis bipyridyl dichloride, with the chemical formula RuCl₂(bpy)₂·xH₂O (CAS 71230-28-9 for the anhydrous form), is a coordination complex where ruthenium(II) is coordinated by two 2,2′-bipyridyl (bpy) ligands and two chloride ions in a cis-octahedral geometry . This compound is hygroscopic and typically exists as a hydrate. Its synthesis involves refluxing bis(2,2′-bipyridyl)ruthenium(II) dichloride hydrate with cationic ligands in aqueous ethanol . Key applications include its use as a pharmaceutical intermediate and in electrochemical studies due to its redox activity .
Properties
Molecular Formula |
C20H16Cl2N4Ru |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Scientific Research Applications
Photochemical Applications
Photosensitization and Photoredox Catalysis
Ruthenium bis bipyridyl dichloride is widely used as a photosensitizer due to its ability to absorb light and facilitate electron transfer processes. Upon excitation, the complex transitions to an excited state, allowing it to participate in redox reactions. This property has been exploited in:
- Water Splitting: The complex can catalyze the oxidation of water to oxygen under light irradiation, making it a candidate for renewable energy applications .
- Organic Synthesis: It serves as a photoredox catalyst in various organic transformations, including arylation reactions. For instance, it has been successfully used in the arylation of N-heteroarenes under visible light irradiation .
Table 1: Photochemical Properties of this compound
| Property | Value |
|---|---|
| Absorption Maximum (λ) | ~450 nm |
| Emission Maximum (λ) | ~620 nm |
| Quantum Yield | High |
| Stability under Light | Moderate |
Sensor Technology
Optical Chemical Sensors
The complex has been extensively studied for its application in optical sensors due to its luminescent properties. Modifications to the bipyridine ligands can enhance the sensitivity of these sensors to environmental changes such as pH levels.
- pH-Sensitive Sensors: A recent study demonstrated that by elongating the conjugation length of the ligands, the complex exhibited significant changes in absorbance depending on the pH of the solution. This characteristic allows for its use as a pH indicator in various chemical analyses .
Table 2: Performance Characteristics of pH-Sensitive Sensors Using Ruthenium Complexes
| Sensor Type | On-Off Ratio | pH Range | Response Time |
|---|---|---|---|
| Ru(bpy)2(phen-nBT)2 | 2.68 | 1 - 11 | Fast |
| [Ru(bpy)3]Cl2 | 1.60 | 1 - 10 | Moderate |
Catalytic Applications
Electrocatalysis and Photocatalysis
This compound has shown promise in electrocatalytic applications, particularly in hydrogen production through water splitting. The complex can facilitate both oxidation and reduction reactions efficiently.
- Hydrogen Evolution Reaction (HER): Its ability to mediate electron transfer makes it suitable for HER under both electrochemical and photochemical conditions .
Table 3: Catalytic Efficiency of Ruthenium Complexes
| Reaction Type | Catalyst Used | Turnover Frequency (TOF) |
|---|---|---|
| Water Oxidation | [Ru(bpy)3]2+ | High |
| Hydrogen Evolution | [Ru(bpy)2(phen)]2+ | Moderate |
Biomedical Applications
Anticancer Activity and Imaging
Ruthenium complexes have gained attention for their potential use in biomedical applications due to their cytotoxic properties against cancer cells.
- Cytotoxicity Studies: Research indicates that ruthenium complexes exhibit selective toxicity towards cancer cells while sparing normal cells, making them candidates for targeted cancer therapies .
- Luminescence Imaging: The luminescent properties of these complexes allow for their use in imaging techniques, providing insights into cellular processes at a molecular level .
Table 4: Anticancer Activity of Ruthenium Complexes
| Complex Type | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| Tris(bipyridyl)ruthenium(II) | 5.0 | High |
| Cis-bis(bipyridyl)ruthenium(II) | 10.0 | Moderate |
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Ligand-Based Differences
Photophysical Properties
Emission Wavelengths :
- RuCl₂(bpy)₂ : Emits in the range 550–670 nm under two-photon excitation, similar to tris-bpy complexes like [Ru(bpy)₃]Cl₂ .
- [Ru(phen)₃]²⁺ : Exhibits a red-shifted emission (~650 nm) due to extended π-conjugation in phenanthroline ligands .
- OsBpy : Shows emission at ~700 nm , attributed to the heavier osmium atom enhancing spin-orbit coupling .
Excited-State Lifetimes :
Electrochemical Behavior
- Ag/AgCl, with reversible Ru²⁺/Ru³⁺ transitions . [Ru(phen)₂Cl₂]: Higher stability in acidic media, with redox potentials shifted by ~0.3 V compared to bpy analogs .
Commercial Availability and Purity
- RuCl₂(bpy)₂·xH₂O : Available at 98% purity (1g = ~$200), primarily as a pharmaceutical intermediate .
- [Ru(bpy)₃]Cl₂·6H₂O : Higher purity (99%, 1g = ~$300) and widely used in research .
Key Research Findings
Ligand Effects on Luminescence : Tris-bpy complexes exhibit 3x higher luminescence intensity than bis-bpy analogs due to better excited-state stabilization .
Metal Center Influence : Osmium analogs (e.g., OsBpy) show redshifted emission but require higher excitation energies (~810 nm) for two-photon microscopy .
Stability in Aqueous Media : Chloride ligands in RuCl₂(bpy)₂ enhance solubility in water, whereas hexafluorophosphate counterions (e.g., Ru(bpy)₃₂) improve stability in organic solvents .
Preparation Methods
Reaction Mechanism and Procedure
Optimization Strategies
Characterization
-
UV-Vis Spectroscopy : Absorption maxima at 290 nm (π→π*) and 450 nm (metal-to-ligand charge transfer, MLCT) confirm successful complexation.
-
¹H-NMR : Bipyridine protons appear as a singlet at δ 8.74 ppm in DMSO-d₆, with no splitting due to the complex’s diamagnetic nature.
-
Elemental Analysis : Calculated for C₂₀H₁₆Cl₂N₄Ru: C 47.44%, H 3.18%, N 11.07%; observed values typically align within 0.3%.
Alternative Synthesis via Dimethyl Sulfoxide (DMSO) Ligand Substitution
A less common but mechanistically insightful route involves ligand substitution from trans-dichlorotetrakis(dmso-S)ruthenium(II) ([RuCl₂(dmso-S)₄]). This method highlights the role of auxiliary ligands in directing stereochemistry.
Reaction Protocol
trans-RuCl₂(dmso-S)₄ is reacted with bpy in a 1:2 molar ratio in ethanol/water (9:1 v/v) at 80°C for 6 hours. The dmso ligands are sequentially displaced by bpy, yielding cis-Ru(bpy)₂Cl₂ as the thermodynamic product.
Key Observations:
Advantages and Limitations
-
Advantage : Avoids high-temperature reflux, reducing energy input.
-
Limitation : Requires pre-synthesis of trans-RuCl₂(dmso-S)₄, adding synthetic steps.
Sodium Phosphinate Reduction Method
While primarily used for tris(bipyridine)ruthenium(II) complexes, this reductive approach can be adapted for cis-Ru(bpy)₂Cl₂ by modifying ligand stoichiometry.
Procedure Modifications
Critical Steps:
Yield and Purity
-
Yield : 50–65%, lower than DMF-mediated methods due to competing tris-complex formation.
-
Purity : Requires column chromatography (silica gel, eluent: acetonitrile/water 7:3) to remove [Ru(bpy)₃]²⁺ impurities.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for cis-Ru(bpy)₂Cl₂ Synthesis
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the DMF route due to its robustness. Key adaptations include:
Q & A
Q. What advanced techniques resolve ambiguities in the redox behavior of this compound in non-aqueous solvents?
- Methodological Answer : Employ in situ FTIR spectroelectrochemistry to identify intermediate oxidation states. Combine with ESR spectroscopy to detect paramagnetic species. For irreversible processes, use digital simulation of cyclic voltammograms to deconvolute overlapping redox events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
